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Compound of Interest

Compound Name: 2-Aminoquinoxalin-6-ol

Cat. No.: B15072179

Disclaimer: This document provides a summary of publicly available spectroscopic data for 6-
aminoquinoxaline. The originally requested compound, 2-aminoquinoxalin-6-ol, is not
included due to a lack of available spectroscopic information in public databases. 6-
Aminoquinoxaline has been chosen as a structurally related substitute for the purpose of this
technical guide.

This guide is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for the spectroscopic properties of 6-aminoquinoxaline. The
information presented herein is compiled from various online databases and scientific literature.

Core Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 6-aminoquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.65 d 1.7 H-2

8.55 d 1.7 H-3

7.87 d 8.9 H-8

7.18 dd 8.9,25 H-7

7.13 d 2.5 H-5

4.20 br. s - -NH2

Solvent: CDCl3
13C NMR Data

Specific assigned 3C NMR data for 6-aminoquinoxaline is not readily available in the searched
resources. General chemical shift ranges for quinoxaline derivatives suggest that the aromatic
carbons would appear in the range of 115-150 ppm.

Infrared (IR) Spectroscopy

Wavenumber (cm~12) Assignment

3400-3200 N-H stretching (amine)
3100-3000 C-H stretching (aromatic)
1620-1580 C=C stretching (aromatic)
1600-1450 N-H bending (amine)
1360-1250 C-N stretching (aromatic amine)

Note: The assignments are based on typical IR absorption regions for the functional groups
present in 6-aminoquinoxaline.

Mass Spectrometry (MS)
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miz Interpretation

145 [M]* (Molecular lon)

Further fragmentation data is not detailed in the available resources.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These are based on common laboratory practices for the analysis of
quinoxaline derivatives.

NMR Spectroscopy

A general procedure for acquiring NMR spectra of quinoxaline derivatives involves dissolving
the sample in a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de
(DMSO-de).[1] *H and 13C NMR spectra are typically recorded on a spectrometer operating at a
frequency of 300 MHz or higher for *H and 75 MHz or higher for 3C. Chemical shifts are
reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane
(TMS).
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Sample Preparation

Data Acquisition

,—.l ‘Acquire *C Spectrum | Data Processing

—P@er w© NM@-—.-' NMR I —>| Reference to TMS |—>| Analyze Spectra
Acquire 'H Spectrum

Instrument Preparation

FT-IR Spectrometer with ATR |—> Collect Spectrum I

Sample Analysis Data Analysis

6-Aminoquinoxaline Place Sample on ATR Crystal Apply Pressure @ Sample s@—--l Process Spectrum (Baseline Correction, etc.) |—>| Analyze Peaks

Sample Introduction Mass Analysis Data Output
6-Aminoquinoxaline Introduce Sample (e.g., Direct Probe) l Ton Source (e.g., EI) | Mass Analyzer Detector l Generate Mass Spectrum | Analyze Fragmentation Pattern
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 6-Aminoquinoxaline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15072179#spectroscopic-data-nmr-ir-ms-of-2-
aminoquinoxalin-6-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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